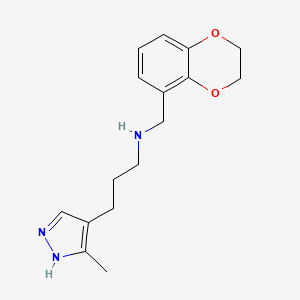
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide, also known as CPP-115, is a small molecule that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that plays a key role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). CPP-115 has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用机制
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide exerts its effects by inhibiting the activity of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. These include a reduction in neural activity, an increase in inhibitory neurotransmission, and a decrease in excitatory neurotransmission. These effects are thought to underlie 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide's therapeutic effects in various neurological and psychiatric disorders.
实验室实验的优点和局限性
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has several advantages as a research tool. It is highly selective for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. In addition, it has been shown to be effective in a range of animal models of neurological and psychiatric disorders, which suggests that it may have broad therapeutic potential. However, there are also limitations to the use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in lab experiments. For example, its effects on GABA levels may be influenced by other factors, such as changes in GABA receptor expression or activity.
未来方向
There are several potential future directions for research on 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential. Another area of interest is the use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in combination with other drugs, such as antiepileptic drugs or anxiolytics, to enhance their therapeutic effects. Finally, there is interest in exploring the potential use of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide in human clinical trials, to determine its safety and efficacy as a therapeutic agent.
合成方法
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of benzylamine with 3-chlorophenylacetyl chloride to form N-benzyl-3-chlorophenylacetamide. The resulting compound is then reacted with ethyl chloroformate to form N-benzyl-3-chlorophenylacetyl ethyl carbamate, which is then treated with lithium aluminum hydride to reduce the carbonyl group and form N-benzyl-3-chlorophenyl-2-hydroxyethylamine. Finally, this compound is reacted with 2-bromo propionyl chloride to form 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide.
科学研究应用
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has been shown to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUXNBVXNWJBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)



![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)